molecular formula C21H18N4O2 B2761076 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1448129-79-0

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2761076
CAS No.: 1448129-79-0
M. Wt: 358.401
InChI Key: RFSLJJVZSZBBEO-UHFFFAOYSA-N
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Description

Product Introduction N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a novel synthetic compound designed for research applications. It features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its versatility and role as a bioisostere for ester and amide functional groups . This molecular framework is of significant interest in the design of biologically active molecules and is present in several marketed drugs and investigational compounds . Research Applications The integration of the 1,2,4-oxadiazole and benzamide motifs suggests potential for this compound in various research fields. Analogs with similar structures have been investigated for a range of biological activities. For instance, benzamide compounds incorporating a 1,2,4-oxadiazole unit have demonstrated promising insecticidal and fungicidal activities in preliminary bioassays . Furthermore, 1,2,4-oxadiazole derivatives are extensively explored in drug discovery for their potential anticancer, antimicrobial, anti-inflammatory, and neurological applications . This makes the compound a valuable candidate for high-throughput screening and as a lead structure in hit-to-lead optimization campaigns. Handling and Usage This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-22-20(27-24-15)14-17-6-2-3-7-19(17)23-21(26)16-8-10-18(11-9-16)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSLJJVZSZBBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Oxadiazole to the Phenyl Ring: This step often involves a nucleophilic substitution reaction where the oxadiazole derivative is reacted with a halogenated benzene compound.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Coupling of the Pyrrole and Benzamide Moieties: The final step involves coupling the pyrrole derivative with the benzamide moiety, typically through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms of the original compound, and complex intermediates useful in further synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is used as an intermediate in the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit various activities due to its structural features. It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the oxadiazole and pyrrole rings, in particular, is known to contribute to bioactivity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The oxadiazole ring, for example, is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrrole ring can interact with DNA, affecting gene expression or replication.

Comparison with Similar Compounds

a. N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide (Compound 25)

  • Key Features : Replaces the pyrrole group with a trifluoromethylbenzamide and introduces a trifluoromethylpyrazole moiety.
  • Pharmacological Impact : The trifluoromethyl groups enhance lipophilicity and metabolic stability, as evidenced by improved pharmacokinetic profiles in preclinical models .
  • Synthesis : Prepared via coupling of 4-(trifluoromethyl)benzoyl chloride with a 1,2,4-oxadiazole-bearing pyrazole intermediate under anhydrous conditions .

b. N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45)

  • Key Features: Substitutes the pyrrole group with a pyridine-thioether linkage and adds a dichloropyridine-aminoethyl chain.
  • Pharmacological Impact : The thioether bridge may improve membrane permeability, while the dichloropyridine group confers selectivity for kinase targets .

c. 4-{3-[(5-Methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine (Compound 75)

  • Key Features : Replaces the benzamide core with a cyclohexadien-amine scaffold and introduces an imidazole-methyl group.
  • Pharmacological Impact : Demonstrated potent binding to viral proteases, likely due to the imidazole’s metal-chelating properties .

Functional Group Analysis

Compound Key Substituents Molecular Weight (Da) Notable Activity
Target Compound 3-Methyl-1,2,4-oxadiazole, 4-pyrrole-benzamide ~395.4 (calc.) Hypothesized kinase/modulatory activity
Compound 25 Trifluoromethylbenzamide, trifluoromethylpyrazole 462.09 (HRMS) Enhanced metabolic stability in vitro
Compound 45 Dichloropyridine-aminoethyl, thioether linkage ~494.9 (calc.) Kinase inhibition (IC50 < 100 nM)
Compound 75 Cyclohexadien-amine, imidazole-methyl ~396.5 (calc.) SARS-CoV-2 Mpro inhibition (Ki = 2.8 µM)

Pharmacological and Computational Insights

  • Target Binding : Molecular docking studies suggest the pyrrole group engages in hydrophobic interactions with ATP-binding pockets in kinases, while the oxadiazole acts as a hydrogen-bond acceptor .
  • Comparative Efficacy: Compound 25 showed 3-fold greater metabolic stability than non-fluorinated analogues in hepatocyte assays . Compound 45 exhibited superior kinase selectivity (10-fold vs. off-targets) compared to benzamide derivatives lacking the thioether group .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that combines the oxadiazole and pyrrole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16N6O2C_{19}H_{16}N_6O_2 with a molecular weight of approximately 364.37 g/mol. Its structure features a pyrrole ring and an oxadiazole moiety, which contribute to its biological properties.

Target Interactions

Research indicates that compounds containing the 1,2,4-oxadiazole structure often exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The exact targets for this compound have not been fully elucidated; however, similar compounds have been shown to interact with various cellular pathways and proteins involved in cell proliferation and apoptosis .

Biochemical Pathways

The biological activity of this compound may involve interaction with key signaling pathways such as:

  • Apoptosis Regulation : Induction of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for tumor growth or bacterial survival.

Antimicrobial Activity

The compound has shown promising results in preliminary studies regarding its antimicrobial properties. Similar oxadiazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related study reported that derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .

Anticancer Activity

Research has highlighted the potential of oxadiazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have indicated that compounds with the oxadiazole moiety can inhibit cell proliferation in various cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompound EvaluatedBiological ActivityFindings
Pyrrole derivativesAntibacterialMIC values between 3.12 - 12.5 μg/mL against S. aureus
1,3,4-Oxadiazole derivativesAnticancerInduced apoptosis in cancer cell lines
Oxadiazole-based compoundsAntimicrobialBroad spectrum activity reported

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions. Subsequent functionalization includes coupling the oxadiazole moiety to a benzamide scaffold using palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction optimization requires precise control of temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents like sodium hydroxide or potassium carbonate to ensure high yields (>70%) and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons (δ 6.5–8.5 ppm) and oxadiazole methyl groups (δ 2.3–2.6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]⁺ within ±0.001 Da). Purity (>95%) is validated via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For example:

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Kinase inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR) due to the oxadiazole’s ATP-binding pocket affinity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities of derivatives to target proteins (e.g., PARP-1, COX-2). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. Machine learning models (e.g., Random Forest) trained on SAR datasets can predict ADMET profiles .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

  • Methodological Answer : Contradictions often arise from variations in substituents (e.g., methyl vs. cyclopropyl on oxadiazole) or assay conditions. Systematic approaches include:

  • Meta-analysis : Compare IC₅₀/MIC values across studies using standardized protocols.
  • Structural overlays : Superimpose analogs in PyMOL to identify steric/electronic clashes affecting binding.
  • Dose-response refinement : Re-test disputed compounds under controlled conditions (pH 7.4, 37°C, serum-free media) .

Q. How can reaction engineering improve scalability for multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., Pd/C 5–10 mol%), residence time in flow reactors, and solvent recycling. For example:

ParameterOptimal RangeImpact on Yield
Temperature90–110°C↑ Yield by 15%
Solvent (DMF:H₂O)4:1 v/v↓ Byproduct
Stirring Rate500–700 rpm↑ Homogeneity
Statistical tools (ANOVA, response surface methodology) validate interactions between variables .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches:

  • Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
  • Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP depletion in cancer cells).
  • Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis pathways). Validate findings with CRISPR-Cas9 knockouts of putative targets .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with at least six data points. Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle). Analyze data with nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill coefficients. Confirm specificity via counter-screens against unrelated targets .

Q. What statistical frameworks are optimal for analyzing high-throughput screening data?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use Benjamini-Hochberg correction (FDR <0.05) to mitigate false positives in large datasets. Cluster hits via hierarchical clustering (Euclidean distance) and visualize with heatmaps .

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